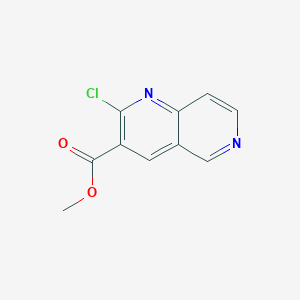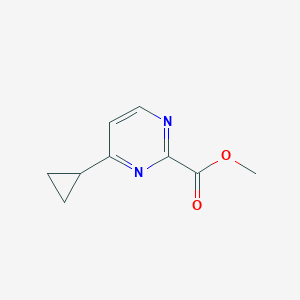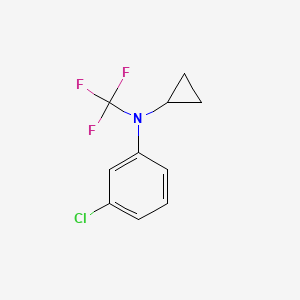
(R)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a pyrrolidine ring. The benzyl group is attached to the nitrogen atom of the pyrrolidine ring, and the carboxylate group is present at the 1-position of the ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific reaction conditions.
Attachment of the Benzyl Group: The benzyl group can be attached to the nitrogen atom of the pyrrolidine ring through a nucleophilic substitution reaction.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions using appropriate carboxylating agents.
Industrial Production Methods
Industrial production methods for ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the trifluoromethyl group.
Reduction: Reduced forms of the carboxylate group, such as alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules .
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as a chiral auxiliary in the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors . The pyrrolidine ring can act as a scaffold for binding to biological targets, while the benzyl group can influence the compound’s overall binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar “amino–nitro–amino” arrangement and is known for its thermal stability and detonation performance.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with a similar structure, known for its high density and thermal decomposition temperature.
Uniqueness
®-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a trifluoromethyl group, a pyrrolidine ring, and a benzyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C13H15F3N2O2 |
|---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
benzyl (3R)-3-(trifluoromethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)17-11-6-7-18(8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1 |
InChI Key |
BHDIPIGQNZCUGW-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1NC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)






![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)


![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)



